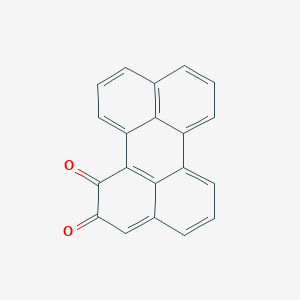

Perylene-1,2-dione

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Perylene-1,2-dione, also known as this compound, is a useful research compound. Its molecular formula is C20H10O2 and its molecular weight is 282.3 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Aplicaciones Científicas De Investigación

Organic Electronics

Organic Photovoltaics

Perylene-1,2-dione derivatives are extensively studied as non-fullerene acceptors in organic photovoltaic devices. Their high electron affinity and thermal stability make them suitable for enhancing the efficiency of organic solar cells. Research indicates that bay-functionalized perylene diimides can significantly improve device performance through optimized molecular design .

Organic Light-Emitting Diodes

Due to their excellent fluorescence properties, perylene derivatives are also employed in organic light-emitting diodes (OLEDs). The ability to tune their optical properties through chemical modifications allows for the development of highly efficient OLED materials .

Photochemistry

Photodegradation Studies

this compound undergoes complex photochemical reactions, leading to various degradation products. Studies have shown that its photodegradation is influenced by environmental factors such as oxygen presence, which affects the yield of specific photoproducts like 1,12-perylenedione and 3,10-perylenedione . Understanding these mechanisms is crucial for assessing the environmental impact of polycyclic aromatic hydrocarbons (PAHs).

Environmental Applications

Adsorption and Extraction

Recent advancements have utilized perylene-based covalent organic frameworks for selective adsorption and extraction processes. These frameworks demonstrate high selectivity for fullerene compounds, making them valuable in environmental remediation efforts .

Case Study 1: Organic Solar Cells

A study focused on the synthesis of bay-functionalized perylene diimides demonstrated their application as effective non-fullerene acceptors in solar cells. The research highlighted the relationship between molecular structure and photovoltaic performance, with optimized designs achieving power conversion efficiencies exceeding 10% .

Case Study 2: Photochemical Behavior

Investigations into the photochemical behavior of this compound revealed that its degradation products vary significantly based on the surrounding environment. This research provided insights into the pathways of PAH degradation and its implications for environmental monitoring .

Summary Table of Applications

| Application Area | Specific Use | Key Findings/Notes |

|---|---|---|

| Organic Electronics | Non-fullerene acceptors in photovoltaics | Enhanced efficiency with bay-functionalized derivatives |

| OLED materials | Tunable optical properties for efficient light emission | |

| Photochemistry | Photodegradation studies | Environmental factors significantly influence degradation |

| Environmental Science | Adsorption/extraction frameworks | High selectivity for fullerene compounds in remediation |

Análisis De Reacciones Químicas

Key Photodegradation Products

HPLC analysis of photodegraded perylene reveals the following product distribution :

| Product | Relative Yield (%) | Molar Absorption Coefficient Ratio* |

|---|---|---|

| 3,10-Perylenedione | ~53.5 | 1/4 (vs. perylene) |

| 1,12-Perylenedione | ~26.8 | 1/8 (vs. perylene) |

| Other diones/diols | ~19.7 | - |

*Based on UV-Vis spectral comparisons at λ = 400 nm.

Diels–Alder Cycloaddition Reactions

Perylene-1,2-dione participates in Diels–Alder (DA) reactions with dienophiles such as maleic anhydride or 1,4-naphthoquinone. For example:

-

Reaction with maleic anhydride in nitrobenzene (solvent/oxidizer) forms a cycloadduct that undergoes further oxidation to coronene bisimides .

-

Reaction with 1,4-naphthoquinone produces naphtho[ghi]perylene-1,4-dione derivatives .

Mechanism :

-

Cycloaddition : The electron-deficient bay region of this compound reacts with electron-rich dienophiles.

-

Oxidative aromatization : The intermediate adduct is oxidized to restore aromaticity.

Domino Cycloaddition–Cycloaromatization

This compound reacts with 1,4-diaryl-1,3-butadiynes in a domino sequence :

-

[4+2] Cycloaddition : One triple bond of the diyne reacts with the bay region.

-

Cycloaromatization : The resulting ethynyl intermediate undergoes intramolecular cyclization to form π-extended perylene derivatives (e.g., benzoperylenes).

Example :

textThis compound + PhC≡C-C≡CPh → Aryl-ethynylbenzo[ghi]perylene → π-extended coronene derivative

Functionalization via Cross-Coupling

This compound derivatives undergo Suzuki–Miyaura coupling and Sonogashira coupling for core expansion:

-

Bromination at the bay region, followed by coupling with arylboronic esters or acetylenes, yields coronene bisimides or helicenes .

-

Photochemical cyclization of ethynyl derivatives further extends the π-system .

Reactivity with Triazolinediones

Triazolinediones undergo cycloaddition to the bay region of this compound, forming tetraazocoronene derivatives :

textThis compound + Triazolinedione → 5,6,11,12-Tetraazocoronene tetracarboxylic acid bisimide

This reaction proceeds without oxidizing agents and achieves high yields (>80%) .

Environmental and Stability Considerations

Propiedades

Número CAS |

106220-24-0 |

|---|---|

Fórmula molecular |

C20H10O2 |

Peso molecular |

282.3 g/mol |

Nombre IUPAC |

perylene-1,2-dione |

InChI |

InChI=1S/C20H10O2/c21-16-10-12-6-3-8-14-13-7-1-4-11-5-2-9-15(17(11)13)19(18(12)14)20(16)22/h1-10H |

Clave InChI |

IYYMDGDZPDXTGT-UHFFFAOYSA-N |

SMILES |

C1=CC2=C3C(=C1)C4=CC=CC5=CC(=O)C(=O)C(=C54)C3=CC=C2 |

SMILES canónico |

C1=CC2=C3C(=C1)C4=CC=CC5=CC(=O)C(=O)C(=C54)C3=CC=C2 |

Sinónimos |

perylenequinone |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.